molecular formula C23H34N3O7P B15090073 AzoLPA

AzoLPA

Cat. No.: B15090073
M. Wt: 495.5 g/mol
InChI Key: ZIDGAEVBOOGIDF-VZYDHVRKSA-N
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Description

AzoLPA, also known as azobenzene lysophosphatidic acid, is a photoswitchable analogue of lysophosphatidic acid. It contains an azobenzene photoswitch embedded in the acyl chain, which allows for optical control of lysophosphatidic acid receptor activation. This compound is particularly significant in the study of lysophosphatidic acid signaling pathways, which are involved in various physiological processes such as development, and the functioning of the nervous, cardiovascular, reproductive, gastrointestinal, and pulmonary systems .

Preparation Methods

The synthesis of AzoLPA involves the incorporation of an azobenzene moiety into the acyl chain of lysophosphatidic acid. The synthetic route typically includes the following steps:

    Synthesis of Azobenzene Derivative: The azobenzene derivative is synthesized through a diazotization reaction followed by a coupling reaction with aniline.

    Incorporation into Lysophosphatidic Acid: The azobenzene derivative is then incorporated into the acyl chain of lysophosphatidic acid through esterification or amidation reactions under controlled conditions.

Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the synthesis generally requires precise control of reaction conditions to ensure the correct incorporation of the azobenzene moiety.

Chemical Reactions Analysis

AzoLPA undergoes various chemical reactions, including:

    Photoisomerization: this compound can switch between its cis and trans forms upon exposure to specific wavelengths of light.

    Hydrolysis: this compound can be hydrolyzed by phospholipases, leading to the release of the azobenzene derivative and lysophosphatidic acid.

    Oxidation and Reduction: The azobenzene moiety in this compound can undergo oxidation and reduction reactions, which can affect its photoisomerization properties.

Common reagents used in these reactions include light sources for photoisomerization, phospholipases for hydrolysis, and oxidizing or reducing agents for redox reactions. The major products formed from these reactions include the cis and trans forms of this compound, as well as the hydrolysis products.

Scientific Research Applications

AzoLPA has a wide range of scientific research applications, including:

Mechanism of Action

AzoLPA exerts its effects through the activation of lysophosphatidic acid receptors. The azobenzene moiety allows for the optical control of receptor activation, with the cis form showing greater activation than the trans form. Upon activation, lysophosphatidic acid receptors trigger intracellular signaling pathways that lead to various physiological responses, such as increases in intracellular calcium levels and changes in cell morphology .

Comparison with Similar Compounds

AzoLPA is unique among lysophosphatidic acid analogues due to its photoswitchable properties. Similar compounds include:

    Lysophosphatidic Acid (LPA): The parent compound of this compound, which lacks the azobenzene moiety and does not have photoswitchable properties.

    Azobenzene Derivatives: Compounds containing the azobenzene moiety, which are used in various applications such as molecular switches and light-controlled materials.

    Other Photoswitchable Lipids: Lipids that contain photoswitchable groups, such as spiropyran or diarylethene, which can be used to study light-controlled biological processes.

This compound’s ability to optically control lysophosphatidic acid receptor activation sets it apart from other lysophosphatidic acid analogues and photoswitchable lipids, making it a valuable tool in both basic and applied research .

Properties

Molecular Formula

C23H34N3O7P

Molecular Weight

495.5 g/mol

IUPAC Name

azanium;[(2R)-3-[4-[4-[(4-butylphenyl)diazenyl]phenyl]butanoyloxy]-2-hydroxypropyl] hydrogen phosphate

InChI

InChI=1S/C23H31N2O7P.H3N/c1-2-3-5-18-8-12-20(13-9-18)24-25-21-14-10-19(11-15-21)6-4-7-23(27)31-16-22(26)17-32-33(28,29)30;/h8-15,22,26H,2-7,16-17H2,1H3,(H2,28,29,30);1H3/t22-;/m1./s1

InChI Key

ZIDGAEVBOOGIDF-VZYDHVRKSA-N

Isomeric SMILES

CCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)CCCC(=O)OC[C@H](COP(=O)(O)[O-])O.[NH4+]

Canonical SMILES

CCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)CCCC(=O)OCC(COP(=O)(O)[O-])O.[NH4+]

Origin of Product

United States

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